N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide
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Overview
Description
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, an oxane ring, and a naphthalene sulfonamide group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Oxane ring synthesis: The oxane ring is formed through a series of reactions involving the cyclization of suitable starting materials.
Naphthalene sulfonamide formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or naphthalene rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}naphthalene-1-sulfonamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties and reactivity.
Oxane derivatives: Compounds with an oxane ring may exhibit similar synthetic routes and chemical reactions.
Naphthalene sulfonamides: These compounds share the naphthalene sulfonamide group and may have similar biological activities and applications.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-26(23,18-8-3-6-16-5-1-2-7-17(16)18)21-15-20(10-12-24-13-11-20)19-9-4-14-25-19/h1-9,14,21H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXZQNVMDAJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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